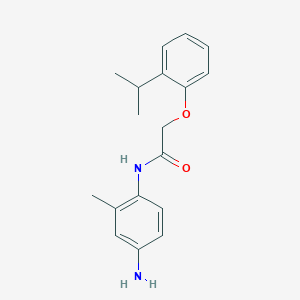

1-(4-fluorobenzyl)-1H-imidazole-2-thiol

Übersicht

Beschreibung

The compound “1-(4-fluorobenzyl)-1H-imidazole-2-thiol” is a fluorinated organic compound . Fluorinated compounds are widely used in the pharmaceutical industry due to the unique properties of fluorine .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized and studied . For instance, the synthesis and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile have been reported .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using techniques such as 19F NMR . This technique provides a wealth of molecular structure information as well as its associated chemical environment .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For instance, the metabolic pathway of synthetic cannabinoid 1-naphthyl 1-(4-fluorobenzyl)-1H-indole-3-carboxylate (FDU-PB-22) has been analyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be analyzed using various techniques . For instance, 19F NMR can help resolve individual fluorine-containing functional groups .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

- α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : A study by Menteşe, Ülker, and Kahveci (2015) synthesized derivatives of 1H-benzimidazole, including 2-(4-fluorobenzyl)-1H-benzimidazole. These compounds showed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. The 2-(4-fluorobenzyl)-1H-benzimidazole demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, particularly M. smegmatis (Menteşe, Ülker, & Kahveci, 2015).

Chemical Synthesis and Structural Analysis

- Synthesis and Structural Elucidation : Huang Jin-qing (2009) synthesized 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, focusing on the effects of reaction formulas on product yield. The structure was confirmed using 1H NMR (Huang Jin-qing, 2009).

Material Science Applications

- Proton-Conducting Fluorocopolymers : Campagne et al. (2013) synthesized fluorocopolymers grafted by azole functions (imidazole, benzimidazole, 1H-1,2,4-triazole) for use in proton exchange membrane fuel cells (PEMFCs). These materials exhibited high proton conductivities, especially those functionalized with triazole (Campagne et al., 2013).

Crystallography and Molecular Structure

- Crystal Structure Analysis : Özbey et al. (2004) synthesized and performed spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, exploring its intramolecular hydrogen bonding and crystal packing through X-ray crystallography (Özbey et al., 2004).

Medical Research

- Anticancer Activities : Ganga and Sankaran (2020) synthesized 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives and evaluated their anticancer activities using docking studies. The compounds showed notable cytotoxicity against cancer cells (Ganga & Sankaran, 2020).

Unusual Synthesis Mechanisms

- Unusual Synthesis : Jha (2005) reported the unusual synthesis of a compound while attempting to create a candidate antihistamine. This study highlights the complexity and unpredictability of chemical synthesis (Jha, 2005).

Crystallography of Derivatives

- Crystal Structure of Derivatives : Banu et al. (2014) described the preparations and crystal structure analyses of derivatives of 2-(4-fluorobenzyl)-imidazo[2,1-b][1,3,4]thiadiazole, providing insights into molecular interactions and crystal packing (Banu et al., 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound might interact with organoboron reagents or palladium (II) complexes in these reactions .

Mode of Action

It’s worth noting that compounds with similar structures have been involved in reactions such as free radical bromination and nucleophilic substitution . These reactions typically involve the transfer of an atom or a group of atoms from one molecule to another .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura coupling reactions, which are key processes in organic synthesis . These reactions involve the cross-coupling of organoboron compounds with organic halides or triflates, leading to the formation of carbon-carbon bonds .

Pharmacokinetics

Similar compounds have been studied for their absorption, distribution, metabolism, and excretion (adme) properties . For instance, ADB-FUBINACA, a synthetic cannabinoid, is rapidly and extensively metabolized, with its metabolites being excreted in urine .

Result of Action

For instance, ADB-FUBINACA and AMB-FUBINACA, two synthetic cannabinoids, display full agonism of the CB1 receptor, leading to various cardiovascular and neurological effects .

Action Environment

For instance, the presence of fluorine in a molecule can affect its acidity, lipophilicity, and polarity .

Eigenschaften

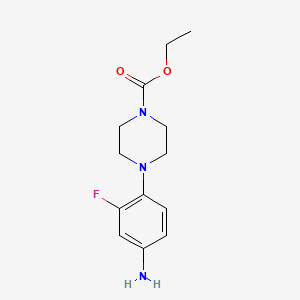

IUPAC Name |

3-[(4-fluorophenyl)methyl]-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-6H,7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRNKBMEDXPMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CNC2=S)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Methylsulfonyl)(2-phenoxyphenyl)amino]-acetic acid](/img/structure/B3174295.png)